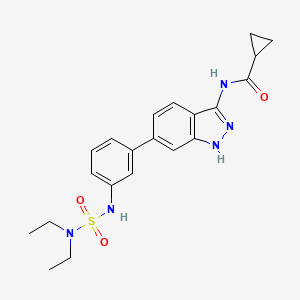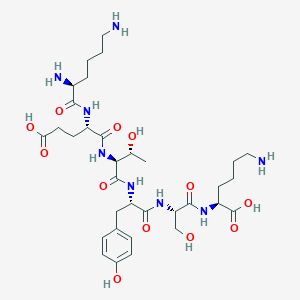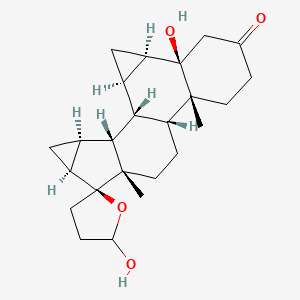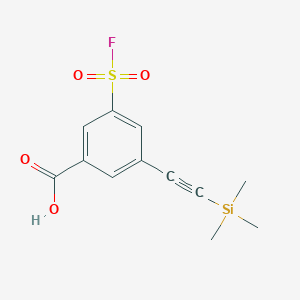![molecular formula C10H9N3O2S B1450797 (2E)-2-cyano-N-[(1E)-(méthoxyimino)méthyl]-3-(thiophène-2-yl)prop-2-ènamide CAS No. 303995-03-1](/img/structure/B1450797.png)
(2E)-2-cyano-N-[(1E)-(méthoxyimino)méthyl]-3-(thiophène-2-yl)prop-2-ènamide
Vue d'ensemble
Description
The compound “(2E)-2-cyano-N-[(1E)-(methoxyimino)methyl]-3-(thiophen-2-yl)prop-2-enamide” is an organic compound containing a cyano group (-CN), a methoxyimino group (-N=OCH3), and a thiophen-2-yl group . The presence of these functional groups suggests that this compound may have interesting chemical properties and reactivity.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. These can include properties like melting point, boiling point, solubility, and stability. Without specific experimental data, it’s difficult to provide a detailed analysis of the physical and chemical properties of this compound .Applications De Recherche Scientifique
Synthèse hétérocyclique
Les dérivés de cyanoacétamide jouent un rôle essentiel dans la synthèse de composés hétérocycliques en raison de leurs groupes carbonyle et cyano réactifs. Ces groupes sont bien placés pour réagir avec des réactifs bidentés, formant une variété de structures hétérocycliques. Le composé en question peut servir de précurseur pour la synthèse de nouvelles entités hétérocycliques avec des activités biologiques potentielles .
Activité biologique
Les diverses activités biologiques des dérivés de cyanoacétamide ont suscité un intérêt considérable. Ils ont été étudiés pour leur potentiel en tant qu'agents chimiothérapeutiques, la recherche se concentrant sur la synthèse de composés biologiquement actifs à partir de ces dérivés .
Applications fongicides
Des dérivés de 2-cyano-N-[(méthoxyimino)méthyl]-3-(2-thiényl)acrylamide ont été synthétisés et évalués pour leurs activités fongicides. Des études ont montré que certaines modifications structurelles peuvent conduire à des composés ayant de fortes propriétés fongicides contre des agents pathogènes tels que le mildiou du concombre .
Synthèse de molécules bioactives
La capacité du composé à subir diverses réactions en fait un intermédiaire précieux dans la synthèse de molécules bioactives. Par exemple, il peut réagir avec des chlorures d'hydrazonoyle pour former des structures d'aminopyrazole, qui sont des précurseurs de dérivés de pyrazolo[3,4-d]1,2,3-triazine ayant des applications pharmacologiques potentielles .
Recherche chimiothérapeutique
Les dérivés de cyanoacétamide sont utilisés dans le développement d'agents chimiothérapeutiques. Leur polyvalence structurelle permet la création de composés pouvant être testés pour leurs propriétés anticancéreuses, contribuant ainsi au domaine de la recherche sur le cancer .
Chimie agricole
En chimie agricole, les dérivés du composé sont étudiés pour leur potentiel à protéger les cultures des maladies fongiques. En modifiant la structure, les chercheurs visent à améliorer l'activité fongicide et à développer des produits chimiques agricoles plus efficaces .
Mécanisme D'action
The mechanism of action of CMT is still not fully understood. However, it is believed that the thiophene ring is responsible for the compound’s biological activity. The thiophene ring is believed to interact with enzymes and other proteins in the body, which in turn can lead to a variety of effects. The nitrile group is also believed to play a role in the compound’s biological activity, although its exact mechanism is still unknown.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMT have yet to be fully explored. However, preliminary studies have shown that CMT has the potential to interact with various enzymes and proteins in the body. This interaction can lead to a variety of effects, including the inhibition of certain enzymes, the stimulation of certain proteins, and the modulation of certain pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using CMT in lab experiments include its high yield of synthesis, its low cost, and its potential for use in a variety of scientific applications. However, there are some limitations to using CMT in lab experiments. For example, the exact mechanism of action of CMT is still not fully understood, making it difficult to predict the exact effects of the compound. Additionally, CMT is a relatively new compound, and there is still much to be learned about its properties and potential applications.
Orientations Futures
The potential future directions for CMT research include further exploration of its biochemical and physiological effects, as well as its potential applications in materials science and drug design. Additionally, further research into the exact mechanism of action of CMT could lead to a better understanding of the compound’s potential uses. Finally, further research into the synthesis of CMT could lead to more efficient and cost-effective methods of production.
Safety and Hazards
Propriétés
IUPAC Name |
(E)-2-cyano-N-[(E)-methoxyiminomethyl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c1-15-13-7-12-10(14)8(6-11)5-9-3-2-4-16-9/h2-5,7H,1H3,(H,12,13,14)/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYRPCYRYGHODV-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CNC(=O)C(=CC1=CC=CS1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/NC(=O)/C(=C/C1=CC=CS1)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



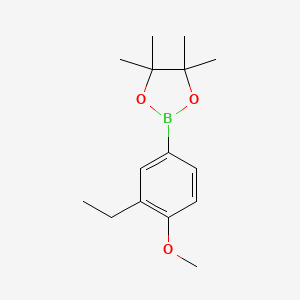
![1-(Bicyclo[1.1.1]pentan-1-yl)piperazine](/img/structure/B1450715.png)


![6-Hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B1450720.png)
